molecular formula C9H11ClFNO B15236315 (1S,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL

(1S,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL

Cat. No.: B15236315
M. Wt: 203.64 g/mol
InChI Key: MDOYBGNXLACFGZ-SSDLBLMSSA-N
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Description

(1S,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmacology. The compound features a chiral center, making it an interesting subject for stereochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-fluorobenzene and a suitable chiral amine.

    Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Automated Systems: Employing automated systems for precise control of reaction conditions.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Sodium hydroxide (NaOH), hydrochloric acid (HCl).

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

Chemistry

    Stereochemical Studies: The chiral nature of the compound makes it valuable for studying stereochemical effects in organic reactions.

    Catalysis: It can be used as a ligand in asymmetric catalysis.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical research.

Medicine

    Drug Development:

Industry

    Material Science: Used in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (1S,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL involves:

    Molecular Targets: Binding to specific receptors or enzymes in biological systems.

    Pathways Involved: Modulating biochemical pathways related to its target, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL: The enantiomer of the compound with different stereochemical properties.

    1-Amino-1-(5-chloro-2-fluorophenyl)ethanol: A structurally similar compound with a different functional group.

Uniqueness

    Chirality: The specific (1S,2S) configuration gives it unique stereochemical properties.

    Functional Groups: The presence of amino and hydroxyl groups allows for diverse chemical reactivity.

Properties

Molecular Formula

C9H11ClFNO

Molecular Weight

203.64 g/mol

IUPAC Name

(1S,2S)-1-amino-1-(5-chloro-2-fluorophenyl)propan-2-ol

InChI

InChI=1S/C9H11ClFNO/c1-5(13)9(12)7-4-6(10)2-3-8(7)11/h2-5,9,13H,12H2,1H3/t5-,9+/m0/s1

InChI Key

MDOYBGNXLACFGZ-SSDLBLMSSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=C(C=CC(=C1)Cl)F)N)O

Canonical SMILES

CC(C(C1=C(C=CC(=C1)Cl)F)N)O

Origin of Product

United States

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